Phenyl isocyanate
Overview
Description
Phenyl isocyanate is an organic compound with the chemical formula C₇H₅NO. It consists of a phenyl ring attached to an isocyanate functional group. This compound is a colorless liquid that reacts with water and has a strong odor with tearing vapors, necessitating careful handling . This compound is widely used in organic synthesis, particularly in the production of ureas and carbamates .
Mechanism of Action
Target of Action
Phenyl isocyanate (PhNCO) is an organic compound that primarily targets amines and alcohols . It reacts with these compounds to form ureas and carbamates, respectively . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Mode of Action
This compound interacts with its targets (amines and alcohols) through a chemical reaction. When it reacts with amines, it forms ureas . Similarly, when it reacts with alcohols, it forms carbamates . These reactions are facilitated by the isocyanate functional group present in the this compound molecule .
Biochemical Pathways
The reactions between this compound and amines or alcohols are part of the broader urethane formation process . This process is catalyzed by organotin dicarboxylates, which are industrially important catalysts . The reactions are part of the shikimate and phenylpropanoid pathways, which are crucial for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It’s known that this compound is a volatile compound with a low boiling point , suggesting that it could be rapidly absorbed and distributed in the body following exposure. It’s also known to react violently with water , which could influence its metabolism and excretion.
Result of Action
The primary result of this compound’s action is the formation of ureas and carbamates . These compounds have various applications, particularly in the industrial production of polyurethanes and other polymers . Exposure to this compound can also cause adverse health effects, including irritation of the respiratory tract, skin, and eyes .
Action Environment
This compound is sensitive to environmental conditions. It decomposes on heating, producing toxic gases . It also reacts violently with water, releasing carbon dioxide and forming a solid surface layer of polyurea . Furthermore, it’s flammable and can form explosive vapor/air mixtures above 51°C . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by environmental factors such as temperature, humidity, and the presence of other reactive substances .
Biochemical Analysis
Biochemical Properties
Phenyl isocyanate is highly reactive and characteristic of other isocyanates, it reacts with amines to give ureas . It can also undergo addition reaction with primary nitroparaffins in the presence of a tertiary alkyl amine catalyst to form sym-disubstituted urea and furoxane .
Cellular Effects
This compound can have sensitizing effects on the respiratory passages . In some cases, specific IgE against conjugates of this compound with human serum albumin were detected . This suggests that this compound can interact with proteins in the body and potentially influence cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with amines to form ureas . This reaction could potentially influence gene expression and cellular metabolism by altering the levels of amines and ureas in the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause respiratory problems when heated to high temperatures . This suggests that the effects of this compound can change over time and under different conditions.
Metabolic Pathways
This compound is involved in the reaction with amines to form ureas . This reaction could potentially influence metabolic pathways by altering the levels of amines and ureas in the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl isocyanate can be synthesized through various methods. One common method involves the phosgenation of aniline, where aniline reacts with phosgene to produce this compound and hydrochloric acid . due to the hazardous nature of phosgene, alternative methods have been developed.
A phosgene-free approach involves the catalytic decomposition of methyl N-phenyl carbamate. This method uses bismuth (III) oxide as a catalyst and involves the methoxycarbonylation of aniline with dimethyl carbonate to produce methyl N-phenyl carbamate, which is then decomposed to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced using the phosgenation method due to its efficiency and scalability. the phosgene-free method is gaining traction due to its environmentally friendly nature and reduced handling risks .
Chemical Reactions Analysis
Types of Reactions: Phenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with amines to form ureas and with alcohols to form carbamates.
Cycloaddition Reactions: In the presence of triethylamine, it activates nitro groups to undergo (C,O) 1,3-dipolar cycloaddition, forming oxime-like dimers.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form ureas under mild conditions.
Alcohols: Reacts with alcohols to form carbamates, typically in the presence of a base such as triethylamine.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Oxime-like Dimers: Formed from cycloaddition reactions with nitro groups.
Scientific Research Applications
Phenyl isocyanate has numerous applications in scientific research:
Comparison with Similar Compounds
Methyl Isocyanate: An aliphatic isocyanate with the formula CH₃NCO.
Tolyl Isocyanate: An aromatic isocyanate with a tolyl group attached to the isocyanate functional group.
Benzyl Isocyanate: An aromatic isocyanate with a benzyl group attached to the isocyanate functional group.
Phenyl isocyanate’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNSSLYPYDJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Record name | PHENYL ISOCYANATE | |
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Related CAS |
27616-41-7 | |
Record name | Benzene, isocyanato-, homopolymer | |
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DSSTOX Substance ID |
DTXSID5051521 | |
Record name | Phenyl isocyanate | |
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Molecular Weight |
119.12 g/mol | |
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Physical Description |
Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes., Liquid, Liquid with an acrid odor; [Merck Index], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with a pungent odor. | |
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Boiling Point |
158-168 °C, BP: 55 °C at 13 mm Hg, 325.4 °F | |
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Flash Point |
132 °F (55.5 °C) (Open Cup), 51 °C c.c., 132 °F (open cup) | |
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Solubility |
Decomposes in water, alcohol; very soluble in ether, Solubility in water: reaction | |
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Density |
1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C, Density: 1.0956 g/cu cm at 20 °C, Relative density (water = 1): 1.095 | |
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Vapor Density |
1.089 | |
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Vapor Pressure |
2.57 [mmHg], 2.57 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2, 2.57 mmHg | |
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Color/Form |
Liquid | |
CAS No. |
103-71-9 | |
Record name | PHENYL ISOCYANATE | |
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Melting Point |
Freezing point: -30 °C, -30 °C, -22 °F | |
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Record name | PHENYL ISOCYANATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1027 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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